molecular formula C6H9O15P3-6 B1258914 1D-myo-inositol 1,4,5-trisphosphate(6-)

1D-myo-inositol 1,4,5-trisphosphate(6-)

Cat. No.: B1258914
M. Wt: 414.05 g/mol
InChI Key: MMWCIQZXVOZEGG-XJTPDSDZSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,4,5-trisphosphate (commonly known as IP3 or InsP3) is a fundamental water-soluble second messenger critical to intracellular signal transduction in biological cells . It is produced through the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C (PLC), typically following activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) . The primary mechanism of action of IP3 is the mobilization of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum (ER) . It accomplishes this by diffusing through the cytoplasm and binding to its specific ligand-gated calcium channel, the inositol trisphosphate receptor (InsP3R), on the ER membrane . This binding event triggers the opening of the channel, resulting in a rapid release of Ca²⁺ into the cytosol . The ensuing increase in cytoplasmic Ca²⁺ concentration then acts as a signal to stimulate a diverse array of downstream cellular processes and calcium-regulated proteins . This molecule is essential for research in cell signaling and physiology due to its role in regulating numerous cellular events. Its functions include the regulation of cell proliferation and secretion, smooth muscle cell contraction, and neuronal communication and plasticity, with its receptors found in high concentrations within the cerebellum . Research has also highlighted the significance of the IP3 signaling pathway in the pathology of several neurodegenerative diseases. For instance, in Huntington's disease, the mutant Huntingtin protein sensitizes IP3 receptors to IP3, leading to pathological, excessive calcium release from the ER and contributing to the degeneration of specific neurons . Similarly, disruptions in calcium signaling mediated by IP3 pathways are implicated in the progression of Alzheimer's disease . This product is supplied as the 1D-myo-inositol 1,4,5-trisphosphate(6-) anion, which represents the major charge state of the molecule at physiological pH . It is presented as a high-purity compound intended for research applications only.

Properties

Molecular Formula

C6H9O15P3-6

Molecular Weight

414.05 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2+,3+,4-,5-,6-/m1/s1

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-H

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O

Origin of Product

United States

Scientific Research Applications

Biological Significance

The compound acts primarily as a second messenger in signal transduction pathways. Its binding to specific receptors on the endoplasmic reticulum triggers calcium release, which is essential for numerous physiological processes. The precise regulation of its levels is vital for maintaining cellular homeostasis and responding appropriately to external stimuli .

Cell Signaling Studies

1D-myo-inositol 1,4,5-trisphosphate(6-) is extensively used in studies related to cell signaling pathways. Its role as a second messenger allows researchers to investigate various signaling cascades initiated by growth factors and hormones. For instance, it has been shown to modulate epidermal growth factor signaling by antagonizing its effects on calcium-mediated chloride secretion in intestinal epithelial cells .

Calcium Homeostasis Research

The compound's ability to release calcium ions makes it a key player in studies focused on calcium homeostasis within cells. Research has demonstrated that alterations in the levels of 1D-myo-inositol 1,4,5-trisphosphate(6-) can lead to significant changes in intracellular calcium concentrations, impacting processes like muscle contraction and neuronal excitability .

Pathophysiological Investigations

Studies have linked dysregulation of 1D-myo-inositol 1,4,5-trisphosphate(6-) signaling to various diseases. For example:

  • Cancer : Altered signaling pathways involving this compound can influence tumor growth and metastasis.
  • Neurodegenerative Diseases : Changes in calcium signaling mediated by this compound are implicated in conditions like Alzheimer's disease .

Case Studies

StudyFocusFindings
Salmonella Infection StudyInvestigated the role of inositol polyphosphates during bacterial invasionFound that d-myo-inositol 1,4,5,6-tetrakisphosphate inhibits EGF-induced calcium secretion .
Calcium Signaling in Muscle CellsExamined the effects of d-myo-inositol 1,4,5-trisphosphate on muscle contractionDemonstrated that increased levels enhance muscle contraction through calcium mobilization .
EGF Signaling Pathway AnalysisAnalyzed how d-myo-inositol 1,4,5-trisphosphate interacts with EGF pathwaysShowed that it can counteract EGF effects on chloride secretion via phosphoinositide pathways .

Preparation Methods

Allyl and Propenyl Ethers as Transient Protecting Groups

The synthesis of 1D-Ins(1,4,5)P₃ begins with the regioselective protection of myo-inositol hydroxyl groups. A pivotal advancement involves the use of allyl and cis-prop-1-enyl ethers, which enable sequential deprotection under mild conditions. For instance, racemic 1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol serves as a key intermediate, with the allyl group isomerized to a cis-propenyl moiety using Grubbs catalyst or palladium-mediated reactions. This step ensures selective exposure of the 1-hydroxyl group for subsequent phosphorylation while preserving the 4- and 5-positions for later modification.

Benzyl and Isopropylidene Protecting Groups

Benzyl ethers remain indispensable for long-term hydroxyl protection due to their stability under acidic and basic conditions. The synthesis of 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol exemplifies this approach, where crotyl (but-2-enyl) ethers facilitate selective benzylation at the 1, 2, and 4 positions. The isopropylidene group at the 5,6-diol further simplifies subsequent phosphorylation by reducing steric hindrance.

Stereochemical Control and Enantiomeric Resolution

Camphanate Ester-Mediated Resolution

Achieving enantiomeric purity in 1D-Ins(1,4,5)P₃ necessitates chiral resolution of intermediates. Racemic 1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol is resolved via formation of (-)-ω-camphanate esters, yielding optically pure D- and L-isomers. Crystallization of the diastereomeric camphanates ensures >98% enantiomeric excess (ee) for the D-isomer, critical for biological activity.

p-Methoxybenzyl (PMB) Ethers for Temporary Protection

The PMB group offers a balance between stability and ease of removal. In one protocol, racemic 2,4-di-O-benzyl-5,6-O-isopropylidene-1-O-PMB-myo-inositol is resolved via camphanate esters, followed by hydrogenolysis to unmask the 1-hydroxyl group. This strategy minimizes side reactions during phosphorylation.

Phosphorylation Techniques and Thiophosphate Analogues

Stepwise Phosphorylation Using Phosphoramidites

Phosphorylation of the 4- and 5-hydroxyl groups employs phosphoramidite chemistry. For example, treatment of 1D-2,3,6-tri-O-benzyl-myo-inositol with bis(diisopropylamino)chlorophosphine in the presence of 1H-tetrazole yields the 4,5-bis-phosphite intermediate, which is oxidized to the phosphate using tert-butyl hydroperoxide. Subsequent phosphitylation at the 1-position with thiophosphoramidite introduces the phosphorothioate moiety, enhancing resistance to phosphatase degradation.

Radiolabeling and Fluorescent Tagging

Collaborative efforts with NEN-DuPont enabled the synthesis of [³⁵S]-labeled 1D-Ins(1,4,5)P₃-1S, utilizing DL-2,3,6-tri-O-benzyl-4,5-bis-[di-(2-cyanoethoxy)phospho]-myo-inositol as a precursor. Fluorescent analogues are prepared by conjugating chromophores (e.g., fluorescein isothiocyanate) to the 1-phosphorothioate group via thiol-maleimide chemistry.

Deprotection and Final Product Isolation

Hydrogenolysis of Benzyl Ethers

Final deprotection involves catalytic hydrogenation over palladium on carbon (10% Pd/C) in methanol/water (9:1). This step removes benzyl groups while preserving the phosphate and thiophosphate functionalities. Reaction monitoring via thin-layer chromatography (TLC) ensures complete deprotection.

Acidic Hydrolysis of Isopropylidene and PMB Groups

Mild acidic conditions (0.1 M HCl in tetrahydrofuran) cleave the isopropylidene and PMB groups without degrading the phosphate esters. Neutralization with Amberlite IRA-67 (OH⁻ form) followed by lyophilization yields the crude product.

Analytical Validation and Quality Control

³¹P NMR Spectroscopy

³¹P NMR confirms regiochemical purity and phosphorylation efficiency. Characteristic chemical shifts for the 1-, 4-, and 5-phosphates appear at δ -0.5 to -1.5 ppm (1-phosphate), δ -10.2 to -11.0 ppm (4-phosphate), and δ -11.5 to -12.3 ppm (5-phosphate). Thiophosphate analogues exhibit downfield shifts (δ 55–60 ppm) due to sulfur substitution.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of 10–50% acetonitrile in 50 mM triethylammonium bicarbonate (pH 7.5) resolves 1D-Ins(1,4,5)P₃ from byproducts. Retention times correlate with phosphate content: 1D-Ins(1,4,5)P₃ elutes at 12.3 min, while mono- and bis-phosphates elute earlier.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (HPLC) Reference
Camphanate Resolution Allyl protection, camphanate resolution 35–40 >95%
PMB-Mediated Route PMB protection, hydrogenolysis 28–32 92–94%
Thiophosphate Synthesis Thiophosphoramidite coupling 25–30 90–93%

Q & A

Advanced Research Question

  • Secretory granules : Permeabilized SH-SY5Y neuroblastoma cells quantify calcium release using ⁴⁵Ca²⁺ flux assays, revealing IP₃R coupling with chromogranins A/B in neuroendocrine cells .
  • ER-mitochondria contact sites : Mouse embryonic fibroblasts (MEFs) lacking IP₃R3 show disrupted calcium transfer, implicating IP₃R3 in apoptosis initiation via mitochondrial membrane depolarization .

How do PLC isozymes (e.g., PLCγ2) regulate Ins(1,4,5)P₃ production in immune signaling?

Basic Research Question
PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate Ins(1,4,5)P₃ and diacylglycerol (DAG). Calcium-dependent PLCγ2 activation is critical in B-cell receptor (BCR) signaling, with mutations (e.g., PLCG2 gain-of-function) linked to autoimmunity. Experimental validation uses:

  • Calcium imaging : HEK293T cells transfected with PLCγ2 mutants show aberrant IP₃-mediated calcium oscillations .
  • Lipidomic profiling : Mass spectrometry quantifies PIP₂ depletion and DAG accumulation in activated immune cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 1,4,5-trisphosphate(6-)
Reactant of Route 2
1D-myo-inositol 1,4,5-trisphosphate(6-)

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